Nicotine bitartrate

Übersicht

Beschreibung

Synthesis Analysis

Nicotine bitartrate's synthesis involves the extraction and conversion of nicotine from tobacco leaves. A study highlights the conversion of nicotine to nicotinium sulfate, a precursor to various nicotine derivatives, through treatment with sulfuric acid, illustrating a method of transforming nicotine into more complex compounds (Tamaddon & Azadi, 2017). Another approach to nicotine synthesis includes the transformation of nicotine to its metabolites, emphasizing the metabolic pathways and enzymatic reactions nicotine undergoes in biological systems (Hukkanen, Jacob, & Benowitz, 2005).

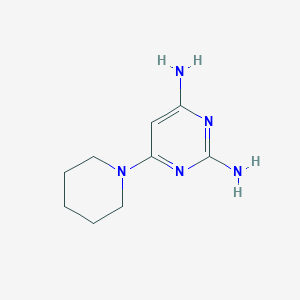

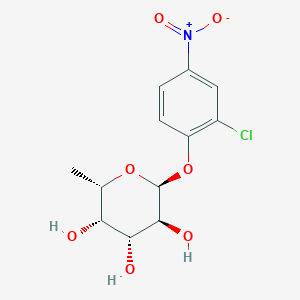

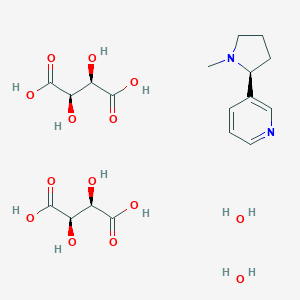

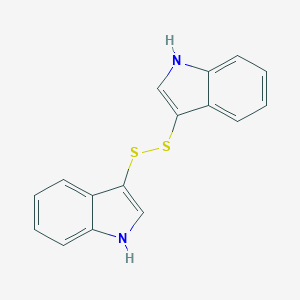

Molecular Structure Analysis

The molecular structure of nicotine, including its bitartrate salt, has been extensively studied. Research utilizing gas electron diffraction combined with theoretical calculations provides detailed insights into nicotine's molecular geometry, confirming the presence of two conformers where the pyrrolidine and pyridine rings assume specific spatial orientations (Takeshima et al., 2002).

Chemical Reactions and Properties

Nicotine undergoes various chemical reactions, including its transformation under photochemical conditions. A study on the photodegradation of nicotine in wastewater effluent revealed the formation of multiple transformation products, highlighting the reactive nature of nicotine's pyrrolidine ring under sunlight irradiation (Lian et al., 2017).

Physical Properties Analysis

The physical properties of nicotine and its derivatives, such as volatility, solubility, and phase behavior, are critical for understanding its behavior in various environments and applications. The synthesis and identification processes often consider these properties to optimize nicotine's extraction and purification (Jacob, Wilson, & Benowitz, 1981).

Chemical Properties Analysis

Nicotine's chemical properties, including its reactivity and interaction with other molecules, are essential for its application in creating more complex chemical compounds. Studies on nicotine's interaction with biomolecules emphasize the role of molecular interactions in optimizing extraction and development formulations, providing insights into nicotine's versatility in chemical applications (Roy et al., 2020).

Wissenschaftliche Forschungsanwendungen

1. Extraction and Purification of Nicotine from Tobacco Rhizomes

- Application Summary: This study presents a method for treating tobacco waste and extracting high-purity nicotine from it. High-purity nicotine has a promising market outlook as the primary raw material for electronic cigarette liquid .

- Methods of Application: After mixing the raw material powder and entrainer in specific ratios, as much of the nicotine in tobacco roots can be extracted as possible using supercritical carbon dioxide extraction .

2. Development of Fast Dissolving Nicotine Extract Film

- Application Summary: Nicotine (NCT), administered in the form of a fast dissolving oral delivery system, can be a potential alternative to nicotine replacement therapy .

- Methods of Application: NCT was extracted by maceration and acid-base extraction methods from Burley tobacco leaves with different stalk positions and extraction yield and NCT content were further determined .

- Results: The drug release of NCT fast dissolving film showed a rapid initial release of 80% within three minutes, and its kinetics followed the Higuchi matrix model .

3. Nicotine Replacement Therapy

- Application Summary: Nicotine bitartrate dihydrate is used in lozenges as a part of nicotine replacement therapy (NRT). NRT can almost double the chances of success for smokers to quit .

- Methods of Application: Three pharmacokinetic studies were carried out with Nicotinell lozenges. The studies compared 1 and 2 mg lozenges with 2 mg nicotine gum, 1 mg lozenge with 2 mg gum, and 1 and 2 mg lozenges with 4 mg gum .

- Results: The 1 mg Nicotinell lozenge was found to be bioequivalent to 2 mg polacrilex gum, as demonstrated by similar blood PK parameters (t max, C max, AUC). The 2 mg lozenge was found to deliver quantities of nicotine that were intermediate between those delivered by 2 and 4 mg polacrilex gum .

4. Neurobiological Research

- Application Summary: Nicotine bitartrate is often used in neurobiological research due to its role as the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission .

5. Differentiating Tobacco Use from Pure Nicotine Exposure

- Application Summary: Measurement of the minor alkaloids anabasine and anatabine is one way to differentiate tobacco use from pure nicotine exposure, such as that received from Nicotine Replacement Therapies (NRTs) .

- Methods of Application: This involves the measurement of minor alkaloids in biological samples from subjects using NRTs or consuming tobacco .

- Results: This method can help in distinguishing between the effects of pure nicotine and those of other compounds present in tobacco .

6. Biological Effects of Nicotine

- Application Summary: Extensive research has implicated nicotine in a wide range of biological processes .

- Methods of Application: This involves administering nicotine bitartrate to laboratory animals or cell cultures and observing the resulting effects .

- Results: The results of such studies contribute to our understanding of the biological effects of nicotine .

Safety And Hazards

Nicotine bitartrate dihydrate carries risks such as dependence, side effects, cost, and interactions with other medications3. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment4.

Zukünftige Richtungen

Nicotine bitartrate dihydrate has been used in studies for smoking cessation5. It has been found to reduce falls and freezing of gait in Parkinson’s disease5. However, there are also concerns about the carcinogenicity of nicotine6.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a healthcare professional.

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2/t10-;2*1-,2-;;/m011../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMPZNTVIGIREC-ZGPNLCEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotine bitartrate | |

CAS RN |

6019-06-3 | |

| Record name | Nicotine bitartrate [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006019063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICOTINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M676M8YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)